BENGHE Validation & Comparative

Check Availability & Pricing

In Vivo Showdown: CYC065 Challenges Existing
Acute Myeloid Leukemia Therapies

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: TCLO65

Cat. No.: B15574044

For Immediate Release

A comprehensive analysis of preclinical data reveals the potential of CYCO065 (fadraciclib), a
novel CDK2/9 inhibitor, in the treatment of Acute Myeloid Leukemia (AML). In vivo studies
demonstrate significant anti-tumor activity, positioning CYCO065 as a promising alternative and
synergistic partner to conventional AML treatments.

This guide offers a detailed comparison of CYCO065 with other therapeutic agents for AML,
supported by experimental data from in vivo and in vitro studies. The focus is on providing
researchers, scientists, and drug development professionals with a clear, data-driven overview
of CYCO065's performance and mechanism of action.

Mechanism of Action: A Dual Assault on Cancer
Pathways

CYCO065 is a potent and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2) and CDK9.[1]
[2][3] The inhibition of CDK9 is particularly crucial in AML, as it plays a key role in the
transcription of anti-apoptotic proteins, most notably Myeloid Cell Leukemia 1 (MCL1), and the
oncogene MYC.[1][2][3][4] By suppressing CDK9-mediated transcription, CYCO065 leads to a
rapid decrease in the levels of these critical survival proteins, ultimately inducing apoptosis in
cancer cells.[1][2][3][4][5] This mechanism provides a strong rationale for its use in
hematological malignancies and for its combination with other agents, such as the BCL2
inhibitor venetoclax.[1][3][6]
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CYCO065 (Fadraciclib) Signaling Pathway in AML

S CYCO065 inhibits CDK9, leading to decreased transcription of MCL1 and MYC.

(Fadraciclib)

1
1
| S
:nh|b|ts

Nucleus
1

‘orms complex

bhosphorylates Ser2

RNA Polymerase Il

binds to

Y
DNA

/N

MCL1 mRNA MYC mRNA
ranslation franslation
Cytoplasm

MCL1 Protein MYC Protein

Cell Survival

© 2025 BenchChem. All rights reserved. 2/5 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15574044?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Validation & Comparative

Check Availability & Pricing

In Vivo AML Xenograft Experimental Workflow
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Workflow of the in vivo AML xenograft study.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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